molecular formula C24H23N3O6 B2425832 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1448030-83-8

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2425832
CAS No.: 1448030-83-8
M. Wt: 449.463
InChI Key: QELODFGOAVHXAP-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a but-2-yn-1-yl linker, and a pyrazole carboxamide core, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Alkyne formation:

    Pyrazole synthesis: The pyrazole ring can be constructed using hydrazine derivatives and 1,3-diketones.

    Final coupling: The final step involves coupling the benzo[d][1,3]dioxole and pyrazole moieties under suitable conditions to form the target compound.

Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing alkyne or carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole moiety, using reagents like halogens or organometallic compounds.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers or organic electronic devices.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide include:

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide: A closely related compound with slight structural variations.

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Differing in the position of the carboxamide group on the pyrazole ring.

    N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide: Another isomer with the carboxamide group in a different position.

The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-27-20(14-19(26-27)18-12-16(29-2)6-8-21(18)30-3)24(28)25-10-4-5-11-31-17-7-9-22-23(13-17)33-15-32-22/h6-9,12-14H,10-11,15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELODFGOAVHXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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